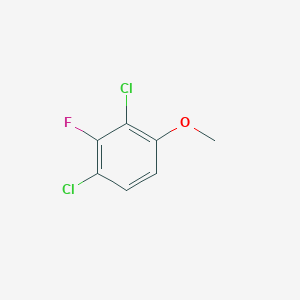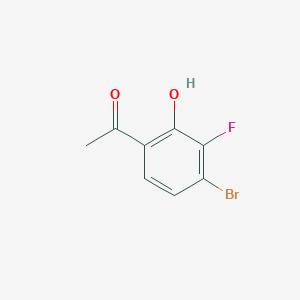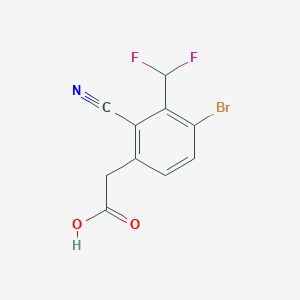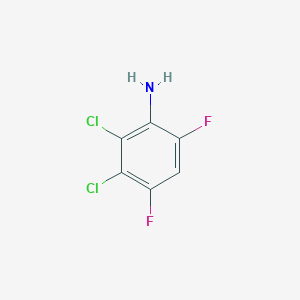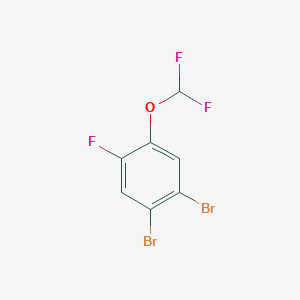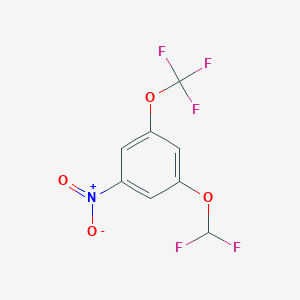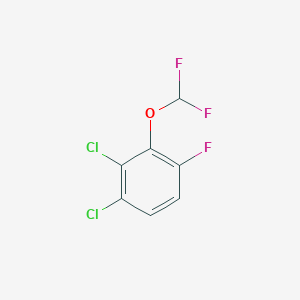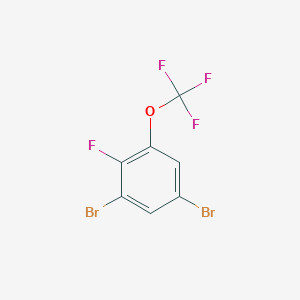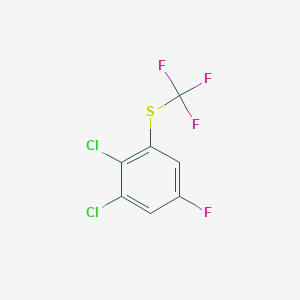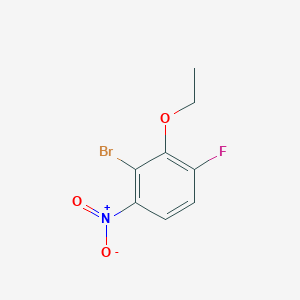
1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene
Overview
Description
1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene is an organic compound that belongs to the class of halogenated nitrobenzenes It is characterized by the presence of bromine, ethoxy, fluoro, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Bromination: Substitution of a hydrogen atom with a bromine atom using bromine or a brominating agent like N-bromosuccinimide (NBS).
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as Selectfluor.
Ethoxylation: Introduction of the ethoxy group using ethyl alcohol in the presence of a base like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group, directing incoming electrophiles to the meta position.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and fluoro makes the compound susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating mixtures under acidic conditions.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen atmosphere.
Major Products
Reduction: Conversion of the nitro group to an amine results in 1-Bromo-2-ethoxy-3-fluoro-6-aminobenzene.
Substitution: Introduction of various substituents at the meta position relative to the nitro group.
Scientific Research Applications
1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Exploration of its derivatives for potential therapeutic applications.
Agricultural Chemistry: Investigation of its role in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring, making it less reactive towards electrophiles and directing them to the meta position.
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and fluoro groups facilitates nucleophilic attack on the benzene ring.
Reduction: The nitro group undergoes reduction to form an amine, involving the transfer of electrons and protons.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-fluoro-2-nitrobenzene
- 1-Bromo-4-fluoro-2-nitrobenzene
- 1-Bromo-2-ethoxy-4-nitrobenzene
Uniqueness
1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and potential applications. The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (ethoxy) groups provides a unique balance that can be exploited in various chemical reactions and applications.
Properties
IUPAC Name |
3-bromo-2-ethoxy-1-fluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-5(10)3-4-6(7(8)9)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGWRBNHKVFTGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


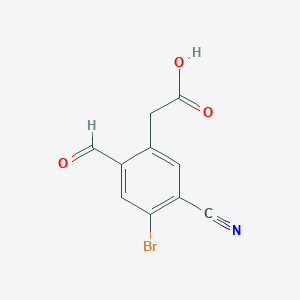

![N-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1410414.png)
